molecular formula C7H16N2 B13572487 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Cat. No.: B13572487
M. Wt: 128.22 g/mol
InChI Key: FEQFXSCFTHUVHL-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine
  • 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine

Comparison: 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-(1-methylpyrrolidin-3-yl)ethanamine

InChI

InChI=1S/C7H16N2/c1-6(8)7-3-4-9(2)5-7/h6-7H,3-5,8H2,1-2H3

InChI Key

FEQFXSCFTHUVHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C)N

Origin of Product

United States

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